BTK Biochemical Potency: N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide Matches the Top Tier of Intra-Patent Examples from US20240083900
In the Pharmacyclics patent US20240083900, the target compound (Example 99) achieves an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay [1]. This places it in the top potency tier of the disclosed series, matching Examples 66, 79, and 92 (each IC₅₀ = 1 nM), and exhibiting 5.5-fold higher potency than Example 236 (IC₅₀ = 5.5 nM) tested under the same assay conditions [2]. The potency is comparable to the clinically approved irreversible BTK inhibitor ibrutinib (IC₅₀ = 0.5 nM in biochemical assays) [3] and exceeds that of the second-generation inhibitor acalabrutinib (IC₅₀ ≈ 3 nM) [4].
| Evidence Dimension | BTK enzyme inhibition (IC₅₀, biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (Example 99, US20240083900) |
| Comparator Or Baseline | Example 236 (same patent): IC₅₀ = 5.5 nM; Ibrutinib: IC₅₀ ≈ 0.5 nM; Acalabrutinib: IC₅₀ ≈ 3 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 66/79/92; 2-fold less potent than ibrutinib; 3-fold more potent than acalabrutinib |
| Conditions | BTK in vitro biochemical assay measuring compound potency through IC₅₀ determination, as described in US20240083900 and BindingDB entries |
Why This Matters
For procurement decisions in BTK inhibitor discovery programs, this compound offers a potency level that is competitive with clinical benchmarks and represents the optimal tier within its specific chemical series, making it a rational choice over lower-potency intra-patent analogs.
- [1] BindingDB BDBM658441. Monomer ID 658441. Ligand: US20240083900, Example 99. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC₅₀ = 1 nM. View Source
- [2] BindingDB BDBM658410. US20240083900, Example 236. IC₅₀ = 5.5 nM. BDBM658428, Example 66. IC₅₀ = 1 nM. BDBM658433, Example 79. IC₅₀ = 1 nM. Target: BTK. View Source
- [3] Honigberg LA et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107(29):13075-13080. Ibrutinib BTK IC₅₀ = 0.5 nM. View Source
- [4] Barf T et al. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. J Pharmacol Exp Ther. 2017;363(2):240-252. Acalabrutinib BTK IC₅₀ = 3 nM. View Source
